

Diazoxide Choline Clinical Trials: A Comparative Analysis for Prader-Willi Syndrome

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An in-depth comparison of clinical trial outcomes for **Diazoxide Choline** Controlled-Release (DCCR) tablets in the treatment of Prader-Willi Syndrome (PWS), a rare and complex genetic disorder characterized by hyperphagia, an insatiable hunger. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available clinical data, experimental protocols, and the underlying mechanism of action of this investigational therapy.

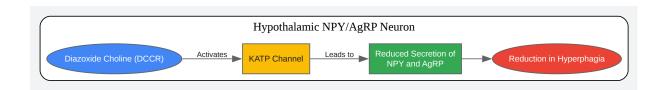
Executive Summary

Diazoxide choline, a novel controlled-release formulation of diazoxide, has been the subject of extensive clinical investigation for its potential to address the hallmark symptom of PWS—hyperphagia. Clinical trials, including a pivotal Phase 3 study (DESTINY PWS, C601) and its open-label extension (C602), have explored the efficacy and safety of DCCR in patients with PWS. While the Phase 3 trial did not meet its primary endpoint for the overall population, statistically significant improvements in hyperphagia were observed in a prespecified subgroup of patients with severe hyperphagia.[1][2][3] Furthermore, significant positive changes were noted in key secondary endpoints, including reductions in body fat mass and improvements in the Clinical Global Impression of Improvement (CGI-I) score. Long-term data from the openlabel extension study suggest sustained and clinically meaningful reductions in hyperphagia and improvements in other disease-related aspects.[4]

Mechanism of Action



Diazoxide choline acts as a potent activator of ATP-sensitive potassium (KATP) channels.[5] [6] In the context of PWS, its therapeutic effect is believed to stem from its ability to cross the blood-brain barrier and modulate neuronal activity in the hypothalamus, a key region for appetite regulation.[7] By activating KATP channels in neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons, DCCR is thought to reduce the secretion of these potent appetite-stimulating neuropeptides, thereby mitigating hyperphagia.[7][8]



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Mechanism of Action of Diazoxide Choline in PWS.

Cross-Study Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative data from the major clinical trials of **Diazoxide choline** in PWS.

Table 1: Phase 3 Clinical Trial (DESTINY PWS - C601) - Primary and Key Secondary Endpoints



Outcome Measure	DCCR Group	Placebo Group	p-value	Citation
Primary Endpoint: Change in Hyperphagia (HQ-CT Score)				
Overall Population	-5.94	-4.27	0.1983	[3][7][9]
Subgroup with Severe Hyperphagia (HQ-CT > 22)	-9.67	-4.26	0.012	[3][7][9]
Key Secondary Endpoints				
Clinical Global Impression of Improvement (CGI-I)	-	-	0.029	[7][9]
Reduction in Body Fat Mass (kg)	-0.80	+0.25	0.023	[7]

HQ-CT: Hyperphagia Questionnaire for Clinical Trials. A decrease in score indicates improvement. CGI-I: Clinical Global Impression of Improvement. Assessed by the investigator.

Table 2: Open-Label Extension Study (C602) - Long-Term Hyperphagia Improvement



Timepoint	Mean Change from Baseline in HQ-CT Score	Citation
3 Months (Placebo crossover from C601)	Similar to DCCR group at 3 months in C601	[3]
6 Months (DCCR subjects from C601)	-11.7 (-48% reduction)	
Up to 3 Years	Sustained and clinically meaningful improvements	[4]

Table 3: Phase 2 Clinical Trial - Key Efficacy Outcomes

Outcome Measure	Result	p-value	Citation
Reduction in Hyperphagia (after 10 weeks)	Statistically significant	0.006	[10]
Reduction in Aggressive Behaviors	57.1% reduction in subjects displaying aggression	0.01	[10]
Reduction in Fat Mass	-1.58 kg	0.02	[10]
Increase in Lean Body Mass	+2.26 kg	0.003	[10]

Experimental Protocols

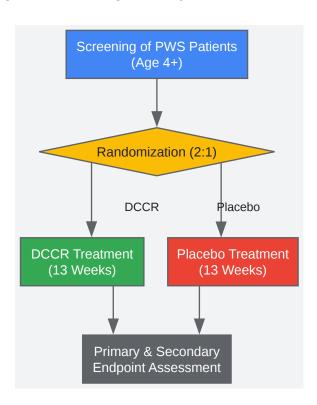
A standardized approach was generally followed for the pivotal clinical trials of DCCR in PWS.

DESTINY PWS (C601) - Phase 3 Trial

- Study Design: A 13-week, randomized, double-blind, placebo-controlled study.[9][11]
- Patient Population: 127 participants with genetically confirmed PWS, aged 4 years and older.
 [3][9][11]



- Intervention: Once-daily oral administration of Diazoxide Choline Controlled-Release (DCCR) tablets or placebo.[3][12]
- Primary Outcome Measure: Change from baseline in the total score of the Hyperphagia
 Questionnaire for Clinical Trials (HQ-CT).[3][11]
- Key Secondary Outcome Measures: Clinical Global Impression of Improvement (CGI-I) as assessed by the investigator, and change in body fat mass measured by DXA scan.[11]



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Workflow of the DESTINY PWS (C601) Phase 3 Trial.

C602 - Open-Label Extension Study

- Study Design: An open-label, safety extension study for patients who completed the C601 trial.
- Patient Population: 115 subjects who completed the C601 study.
- Intervention: All participants received DCCR treatment.[2]



Objective: To evaluate the long-term safety and efficacy of DCCR.

Safety and Tolerability

Across the clinical trials, DCCR was generally well-tolerated.[9][11] The most common treatment-emergent adverse events were mild to moderate in severity.[10] In the Phase 3 trial, 83.3% of participants in the DCCR group experienced a treatment-emergent adverse event compared to 73.8% in the placebo group; this difference was not statistically significant.[9][11]

Conclusion

The clinical trial program for **Diazoxide choline** in Prader-Willi Syndrome has provided valuable insights into its potential as a therapeutic agent for managing hyperphagia and other challenging aspects of the disorder. While the primary endpoint was not met in the overall population of the pivotal Phase 3 study, the significant improvements observed in patients with severe hyperphagia and in key secondary endpoints are promising.[3][7][9] Furthermore, the long-term data from the open-label extension study suggest durable and clinically meaningful benefits.[4] These findings underscore the importance of further investigation and highlight the potential of DCCR to address a significant unmet medical need in the PWS community.

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